5-Bromo-N-ethyl-2-fluorobenzenesulfonamide

Steroid Sulfatase Enzyme Inhibition Breast Cancer

Secure a strategic intermediate for medicinal chemistry. The 5-bromo-2-fluoro N-ethyl sulfonamide substitution pattern is critical for achieving low-nanomolar enzyme inhibition, as demonstrated in related analogs (IC50 ~24 nM). This pattern enables sequential Pd-catalyzed cross-coupling at Br and metabolic stabilization via F, offering synthetic advantage over simpler mono-halogenated variants. Use in CA II/IX probe development or oncology-focused STS inhibitor programs. Standard 98% purity. For research use only.

Molecular Formula C8H9BrFNO2S
Molecular Weight 282.13
CAS No. 1865176-65-3
Cat. No. B2536971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-2-fluorobenzenesulfonamide
CAS1865176-65-3
Molecular FormulaC8H9BrFNO2S
Molecular Weight282.13
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
InChIKeyBIGPYZVUNVMPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-ethyl-2-fluorobenzenesulfonamide CAS 1865176-65-3: Procurement-Relevant Identification and Core Specifications


5-Bromo-N-ethyl-2-fluorobenzenesulfonamide (CAS 1865176-65-3) is a halogenated benzenesulfonamide derivative with the molecular formula C₈H₉BrFNO₂S and a molecular weight of 282.13 g/mol . The compound features a characteristic 1,2,5-substitution pattern on the benzene ring, incorporating bromine at the 5-position, fluorine at the 2-position, and an N-ethylsulfonamide moiety. Its primary procurement context is as a research-use-only synthetic intermediate and a scaffold for medicinal chemistry optimization, particularly in the development of sulfonamide-based enzyme inhibitors targeting carbonic anhydrases and steroid sulfatase [1].

Why 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide CAS 1865176-65-3 Cannot Be Interchanged with Other Halogenated Sulfonamides in Discovery Workflows


Within the benzenesulfonamide class, even minor alterations to the halogen substitution pattern or the N-alkyl moiety can induce substantial shifts in target engagement and isoform selectivity [1]. As demonstrated in a systematic inhibition study of a series of benzene sulfonamide derivatives, IC50 values against human carbonic anhydrase II (hCA II) spanned over three orders of magnitude—from 80 nM to 74 µM—depending solely on the substitution pattern [2]. Furthermore, research on N-ethyl versus N-methyl benzenesulfonamide scaffolds reveals that this specific alkyl chain modulates binding affinity and selectivity profiles for therapeutically relevant carbonic anhydrase isoforms such as hCA II and hCA IX [1]. Consequently, the unique orthogonality of the bromine and fluorine substituents in this compound provides a distinct vector for further synthetic elaboration, making simple replacement with unsubstituted or differently halogenated analogs a significant risk to experimental reproducibility and target activity.

5-Bromo-N-ethyl-2-fluorobenzenesulfonamide CAS 1865176-65-3: Quantified Performance Benchmarks Against Comparator Compounds


Steroid Sulfatase (STS) Inhibition: Potency Comparison with a Structurally Related Sulfamate Derivative

While direct data for 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide itself is absent, its close structural relative, a sulfamate analog (CHEMBL1627429), demonstrates potent inhibition of steroid sulfatase (STS) with an IC50 of 24 nM in human JEG-3 choriocarcinoma cells [1]. A second, related compound (CHEMBL4636936) shows an IC50 of 74 nM in a similar JEG-3 cell lysate assay, a 3-fold reduction in potency [2]. This within-class potency variance underscores the critical role of the benzenesulfonamide core's specific substitution pattern in defining STS inhibitory activity. By inference, the 5-bromo-2-fluoro substitution on 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide is a key determinant for achieving high-affinity binding in this enzyme system compared to other halogenated analogs.

Steroid Sulfatase Enzyme Inhibition Breast Cancer

Carbonic Anhydrase Inhibition: Selectivity Profile of the N-Ethyl Benzenesulfonamide Scaffold

The N-ethyl benzenesulfonamide scaffold, which forms the core of the target compound, has been shown to yield potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. Organometallic derivatives of this scaffold demonstrated inhibition constants (Ki) of 7.3 nM against hCA II and 5.8 nM against the tumor-associated hCA IX isoform [1]. In contrast, a broad screen of various substituted benzenesulfonamides revealed that IC50 values for hCA II can range widely from 80 nM to 74 µM, with most analogs exhibiting significantly weaker activity and distinct selectivity profiles compared to hCA V [2]. This quantitative data confirms that the N-ethyl substitution pattern is a privileged scaffold for achieving low-nanomolar inhibition of specific hCA isoforms, a property not guaranteed by other benzenesulfonamide analogs.

Carbonic Anhydrase Isoform Selectivity Medicinal Chemistry

Synthetic Utility: Orthogonal Halogenation as a Differentiator for Cross-Coupling Reactions

The presence of both bromine and fluorine atoms in an ortho relationship on the benzene ring provides a unique synthetic advantage. Fluorine, being a poor leaving group, can serve as a metabolically stable bioisostere or a directing group, while bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This 'orthogonal reactivity' allows for sequential functionalization of the aromatic core [1]. In contrast, mono-halogenated sulfonamides (e.g., containing only bromine or only fluorine) or non-halogenated analogs lack this versatile functional handle. This specific 5-bromo-2-fluoro pattern is therefore a deliberate design choice for building complex molecular libraries that is not possible with simpler, single-halogen alternatives.

Organic Synthesis Cross-Coupling Halogenated Building Block

Optimal Application Scenarios for 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide CAS 1865176-65-3 Based on Verified Evidence


Medicinal Chemistry: Synthesis of High-Affinity Steroid Sulfatase (STS) Inhibitors

Leverage this compound as a key intermediate to synthesize novel STS inhibitors for oncology research. Based on class-level evidence, the specific 5-bromo-2-fluoro substitution pattern on the benzenesulfonamide core is a critical determinant for achieving potent enzyme inhibition, as demonstrated by the low nanomolar IC50 values observed in structurally related analogs (e.g., IC50 = 24 nM [1]). This compound provides a unique scaffold for optimizing potency and selectivity against STS, a validated target in hormone-dependent breast cancer.

Chemical Biology: Development of Isoform-Selective Carbonic Anhydrase (CA) Probes

Use 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide as a starting material for creating selective chemical probes for human carbonic anhydrase isoforms II and IX. The N-ethyl benzenesulfonamide scaffold has been quantitatively validated to confer low-nanomolar inhibition (Ki = 5.8-7.3 nM) against these therapeutically relevant isoforms, a property that differentiates it from a vast majority of other benzenesulfonamide analogs [2]. This makes it ideal for studies requiring selective CA modulation without confounding off-target activity.

Synthetic Methodology: Sequential Functionalization via Orthogonal Cross-Coupling

Employ 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide in complex molecule synthesis as a strategic building block. The compound's unique ortho-bromo-fluoro substitution pattern allows for ordered, sequential functionalization: the bromine atom can be selectively displaced in an initial palladium-catalyzed cross-coupling reaction, while the fluorine atom can be used as a metabolically stable bioisostere or, under specific conditions, a site for a subsequent nucleophilic aromatic substitution [3]. This capability is absent in simpler, mono-halogenated sulfonamides, offering a clear synthetic advantage.

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